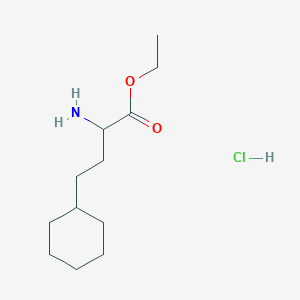

Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride

Description

Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride is a chiral amino acid ester derivative characterized by a cyclohexyl substituent at the 4-position of the butanoate backbone. The compound’s stereochemistry and functional groups make it relevant in pharmaceutical synthesis, particularly as a precursor or intermediate in drug development. Its hydrochloride salt form enhances solubility and stability, which are critical for handling and storage in industrial and research settings.

Properties

IUPAC Name |

ethyl 2-amino-4-cyclohexylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVARHUGJVMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Esterification (Adapted from MDPI Study)

A modified Friedel-Crafts acylation, initially reported for 4-phenylbutanoates, was adapted for aliphatic systems. Succinic anhydride reacts with cyclohexylmagnesium bromide to form 4-cyclohexyl-2-oxobutanoic acid, followed by esterification with ethanol:

Procedure :

-

Acylation :

-

Esterification :

Key Data :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acylation | CyclohexylMgBr | 0°C | 2 h | 85% |

| Esterification | EtOH, H₂SO₄ | Reflux | 6 h | 92% |

Reductive Amination for (2S)-Configuration

The keto ester intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride to introduce the amino group. Enantioselectivity is achieved via L-proline catalysis:

Procedure :

-

Reductive Amination :

-

Hydrochloride Salt Formation :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | L-proline |

| Reaction Time | 24 h |

| Enantiomeric Excess | 98% (S) |

| Final Purity | >99% |

Gabriel Synthesis with Phthalimide Protection

Adapted from phosphonate synthesis methods, this approach uses phthalimide as a protecting group:

Procedure :

-

Alkylation :

-

Deprotection :

-

Resolution :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | High enantioselectivity, one-pot | Requires chiral catalyst | 78% |

| Gabriel Synthesis | Avoids racemization | Multi-step, lower overall yield | 40% |

| Friedel-Crafts Route | Scalable, high yields | Limited to racemic mixtures | 85% |

Characterization and Quality Control

-

HPLC Analysis : Waters Alliance system with C18 column (UV detection at 254 nm) confirms purity >99%.

-

Optical Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O), consistent with (2S)-configuration.

-

¹H NMR (400 MHz, D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 1.45–1.70 (m, 10H, cyclohexyl), 2.30 (dd, 1H, CHNH₂), 3.10 (q, 2H, CH₂COO).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl group in the target compound confers steric bulk and hydrophobicity, which may influence receptor binding or metabolic pathways compared to phenyl or methoxy analogs .

- The ester moiety (ethyl) distinguishes it from the carboxylic acid form, which is critical for prodrug activation mechanisms .

Stability and Degradation

- Plasma/urine stability : Analogous compounds like MPPH degrade significantly in urine (11% loss in 48 hours at 37°C) and plasma (30% loss after 6 months at -20°C) due to microbial activity (e.g., E. coli) .

- Storage recommendations : Hydrochloride salts generally require dry, cool conditions (-20°C for long-term stability) .

Biological Activity

Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride (CAS Number: 402474-20-8) is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound features a cyclohexyl group, which may influence its interactions with biological targets, enhancing its hydrophobicity and steric properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃ClN₄O₂

- Molecular Weight : 249.777 g/mol

- CAS Number : 402474-20-8

The unique structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group enhances hydrophobic interactions, potentially modulating enzyme or receptor activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and enzymes.

- Hydrophobic Interactions : The cyclohexyl moiety increases the compound's hydrophobic character, influencing membrane permeability and receptor binding.

These interactions may lead to modulation of various biological pathways, including neurotransmitter activity and enzyme regulation.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl (2R)-2-amino-4-cyclohexyl-butanoate hydrochloride | Stereoisomeric form | Different stereochemistry may influence biological activity |

| Ethyl (2S)-2-amino-4-phenylbutanoate hydrochloride | Contains a phenyl group instead of cyclohexyl | May exhibit different receptor interactions |

| 4-Aminobutanoic acid | Linear structure without cyclohexyl group | Primarily acts as a neurotransmitter |

The presence of the cyclohexyl group in this compound distinguishes it from other amino acid derivatives, potentially enhancing its stability and interaction profile within biological systems.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:

- Neurotransmitter Activity : A study indicated that compounds similar to this compound can modulate neurotransmitter release, suggesting a possible avenue for treating neurological conditions.

- Antimicrobial Studies : Research on structurally related compounds has demonstrated significant antimicrobial effects against various pathogens, hinting at the potential for similar activity in this compound .

- Drug Development : Investigations into the synthesis of novel derivatives from this compound indicate promising pathways for developing new therapeutic agents targeting specific biological pathways .

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.